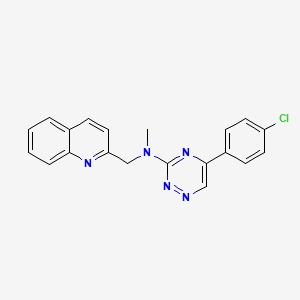
5-(4-chlorophenyl)-N-methyl-N-(2-quinolinylmethyl)-1,2,4-triazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-N-methyl-N-(2-quinolinylmethyl)-1,2,4-triazin-3-amine, commonly known as CQMA, is an organic compound that belongs to the triazine family. CQMA has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of CQMA is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. CQMA has been shown to induce cell cycle arrest in the G2/M phase, which leads to the activation of the apoptotic pathway. CQMA has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
CQMA has been shown to exhibit low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. CQMA has also been found to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects. CQMA has been shown to modulate several signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival.
実験室実験の利点と制限
CQMA has several advantages for lab experiments, including its high yield and purity, low toxicity, and selectivity towards cancer cells. However, CQMA also has some limitations, including its low solubility in water and its susceptibility to degradation under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
将来の方向性
For CQMA research include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential applications in other therapeutic areas. CQMA can also be used as a lead compound for the development of novel anticancer and antimicrobial agents.
合成法
CQMA can be synthesized using a one-pot reaction method that involves the condensation of 4-chlorobenzaldehyde, N-methyl-N-(2-quinolinylmethyl)amine, and cyanoguanidine in the presence of a base catalyst. The reaction yields CQMA as a yellow solid with a high yield and purity. The synthesis method has been optimized to improve the reaction efficiency and reduce the reaction time.
科学的研究の応用
CQMA has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. CQMA has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. CQMA has also been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
5-(4-chlorophenyl)-N-methyl-N-(quinolin-2-ylmethyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5/c1-26(13-17-11-8-14-4-2-3-5-18(14)23-17)20-24-19(12-22-25-20)15-6-9-16(21)10-7-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNSHDDLJSFLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C3=NC(=CN=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(butylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B5054853.png)
![N-[2-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5054860.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5054861.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5054869.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5054871.png)
![6-bromo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5054875.png)
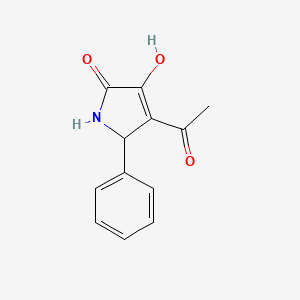
![3-bromo-N-{[(4-bromophenyl)amino]carbonyl}propanamide](/img/structure/B5054878.png)
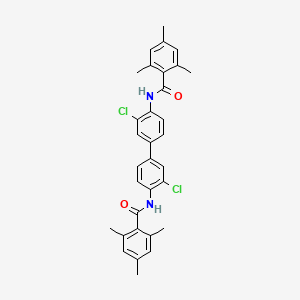

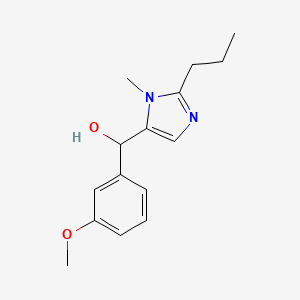
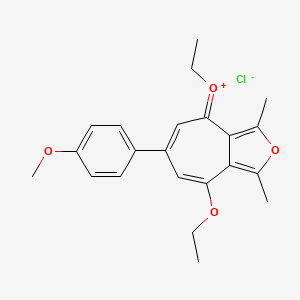
![5-({2-[(2,4-dichlorobenzyl)oxy]-1-naphthyl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5054920.png)
![4-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5054932.png)
